molecular formula C10H7BrF3NO B1488238 5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 936850-26-9

5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No. B1488238
CAS RN: 936850-26-9
M. Wt: 294.07 g/mol
InChI Key: VKBTWKQPJNEYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one (5-Br-T-EI-1-one) is an organic compound with a unique structure and properties. It is a member of the isoindol-1-one family, and is commonly used in scientific research and laboratory experiments due to its various applications.

Scientific Research Applications

5-Br-T-EI-1-one has a wide range of scientific research applications. It has been used in the synthesis of several other compounds, such as the synthesis of 5-bromo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one, 5-bromo-2-(2,2,2-trifluoroethyl)-1,3-dihydro-1H-isoindol-2-one, and 5-bromo-2-(2,2,2-trifluoroethyl)-1H-isoindole-3-carboxylic acid. It has also been used in the synthesis of heterocyclic compounds and in the preparation of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Br-T-EI-1-one is not completely understood. However, it has been suggested that the compound may act as a proton acceptor, forming a covalent bond with a protonated species. This covalent bond may then be broken, allowing the compound to act as a nucleophile and participate in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-T-EI-1-one are not well understood. However, it has been suggested that the compound may act as a weak inhibitor of certain enzymes, such as cytochrome P450s. In addition, it has been suggested that the compound may have anticonvulsant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

5-Br-T-EI-1-one is a useful compound for laboratory experiments due to its low cost, ease of synthesis, and wide range of applications. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the compound may react with other compounds in the laboratory, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving 5-Br-T-EI-1-one. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential applications in drug development. In addition, further research into the synthesis of the compound could lead to improved methods of production. Finally, further studies into the mechanism of action of the compound could lead to a better understanding of its potential therapeutic applications.

properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-7-1-2-8-6(3-7)4-15(9(8)16)5-10(12,13)14/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBTWKQPJNEYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-2-hydroxymethyl-N-(2,2,2-trifluoro-ethyl)-benzamide (3.37 g, 10.8 mmol) in anhydrous tetrahydrofuran (50 ml), N-methyl-2-pyrrolinone (20 mL), cooled to 5° C. under a nitrogen atmosphere was added a solution of 2M isopropyl magnesium chloride in anhydrous THF (25 ml) at a rate to keep the temperature of the reaction mixture under 10° C., After complete addition, approximately 45 minutes the reaction was stirred at this temperature for an additional 60 minutes, and then at room temperature for 60 minutes. After that time the reaction mixture was re-cooled to 5° C. and a solution of bis(dimethyl amino)phosphoryl chloride (1.85 g, 14.1 mmol) was added dropwise. No exotherm was observed and the reaction was heated at reflux for 72 hours once the addition was completed. After this time no starting material was observed by both TLC and LCMS and the reaction mixture was carefully quenched with water, and acidified with 1M aqueous hydrochloric acid. The aqueous layer was extracted with ethyl acetate (3×100 ml) and the organic layers were combined and dried over Magnesium sulfate powder, filtered and concentrated under reduced pressure. Purification by column chromatography eluting with 25% ethyl acetate 75% petroleum ether gave product as a white powder 2.81 g (88% yield). NMR (DMSO 400 MHz) 4.36-4.43 (2H, m, alk), 4.62 (2H, s, alk), 7.68-7.74 (2H, m, ar) and 7.93 (H, s, ar). F19 NMR (DMSO 400 Mhz) −69.03. ES+296
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

5-Bromo-2,3-dihydro-1H-isoindol-1-one (100 mg, 0.47 mmol) was dissolved in DMF (4.7 mL) and stirred at 0° C. NaH (38 mg, 0.94 mmol, 60% dispersion in oil) was carefully added in two portions, and the resulting mixture was allowed to stir at 0° C. for 15 minutes before 2,2,2-trifluoroethyl trifluoromethanesulfonate (110 mg, 0.47 mmol) was added. The mixture was allowed to stir at 0° C. for 30 minutes before saturated aqueous NaHCO3 (10 mL) was carefully added, and the mixture was extracted with EtOAc. The organic layer was washed with water, brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue was purified by MPLC on silica gel (using a gradient elution of 0-20% EtOAc/hexanes). Desired fractions were identified, combined, and concentrated in vacuo to afford the title compound.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 52, Step 6 starting from 4-bromo-2-(bromomethyl)benzoate and 2,2,2-trifluoroethylamine (Aldrich Cat No. 269042). LCMS (M+H)+=294.0/296.0.
Name
4-bromo-2-(bromomethyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one
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5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one
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5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one
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5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one

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